vmy-1-103

Medulloblastoma Cell Cycle Arrest CDK Inhibition

VMY-1-103 is a rationally designed dansylated purvalanol B analog delivering dual pharmacology no generic CDK inhibitor replicates: CDK1 catalytic inhibition plus severe mitotic spindle disruption. In LNCaP prostate cancer cells, 10 µM VMY-1-103 induces caspase-3-dependent apoptosis via mitochondrial depolarization and PARP cleavage—conditions where purvalanol B is completely inactive. In medulloblastoma (DAOY, D556), G2/M arrest and apoptosis occur at 0.5–1 µM. The conjugated dansyl fluorophore enables direct fluorescence microscopy tracking of cellular uptake—a capability purvalanol B and flavopiridol lack. In vivo efficacy confirmed in hedgehog-driven medulloblastoma with LC-MS/MS tissue distribution validation.

Molecular Formula C34H42ClN9O4S
Molecular Weight 708.3 g/mol
Cat. No. B612107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namevmy-1-103
SynonymsVMY-1-103, VMY-1103, VMY 1103
Molecular FormulaC34H42ClN9O4S
Molecular Weight708.3 g/mol
Structural Identifiers
SMILESCC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl
InChIInChI=1S/C34H42ClN9O4S/c1-20(2)27(18-45)40-34-41-31(30-32(42-34)44(19-37-30)21(3)4)39-22-13-14-25(26(35)17-22)33(46)36-15-16-38-49(47,48)29-12-8-9-23-24(29)10-7-11-28(23)43(5)6/h7-14,17,19-21,27,38,45H,15-16,18H2,1-6H3,(H,36,46)(H2,39,40,41,42)/t27-/m0/s1
InChIKeyNJNQGMFCZFMREY-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VMY-1-103 Dansylated Purvalanol B Analog CDK Inhibitor for Medulloblastoma and Prostate Cancer Research


VMY-1-103 (CAS: 1209002-43-6) is a synthetic dansylated analog of purvalanol B, a 2,6,9-trisubstituted purine cyclin-dependent kinase (CDK) inhibitor. This compound was rationally designed to incorporate a fluorescent dansyl moiety that enables uptake visualization while simultaneously enhancing CDK inhibitory potency [1]. VMY-1-103 inhibits cyclin/Cdk complexes and arrests the cell cycle at the G1 phase. It reduces mitochondrial membrane potential, induces p53 phosphorylation and PARP cleavage, activates caspase-3, and induces apoptosis in LNCaP prostate cancer cells . The compound has demonstrated enhanced antiproliferative activity in prostate, breast, and medulloblastoma cancer cell lines compared to its parent compound purvalanol B [2].

Why Generic CDK Inhibitors Like Purvalanol B or Flavopiridol Cannot Substitute for VMY-1-103


VMY-1-103 is a structurally distinct dansylated analog of purvalanol B, and its molecular modification confers two key functional differences: enhanced potency in inducing cell cycle arrest and apoptosis, and a unique ability to disrupt the mitotic spindle apparatus [1]. In medulloblastoma cells, VMY-1-103 significantly decreased S phase and increased G2/M arrest at lower concentrations than purvalanol B, and induced apoptosis that was not observed with purvalanol B treatment [2]. In prostate cancer cells, 10 µM purvalanol B failed to influence proliferation or induce apoptosis, whereas equivalent concentrations of VMY-1-103 produced significant apoptotic responses [3]. Furthermore, while both VMY-1-103 and flavopiridol inhibited CDK1 activity, only VMY-1-103 severely disrupted the mitotic spindle, indicating a dual mechanism of action that generic CDK inhibitors do not possess [2]. Therefore, substituting VMY-1-103 with its parent compound or other CDK inhibitors will not reproduce its unique pharmacological profile.

Quantitative Evidence for VMY-1-103 Differentiation vs. Purvalanol B and Flavopiridol


G2/M Cell Cycle Arrest Potency: VMY-1-103 vs. Purvalanol B in Medulloblastoma Cells

In medulloblastoma DAOY and D556 cell lines, VMY-1-103 induced significant G2/M arrest at 0.5 µM and increased the sub-G1 apoptotic fraction at 5.0 µM. In contrast, purvalanol B (PVB) did not induce G2/M arrest or apoptosis at any tested concentration [1]. Specifically, VMY-1-103 significantly increased the proportion of cells in G2/M beginning at 1 µM in DAOY cells and at 0.5 µM in D556 cells, while PVB showed no effect on cell cycle distribution [2].

Medulloblastoma Cell Cycle Arrest CDK Inhibition

Apoptosis Induction: VMY-1-103 vs. Purvalanol B in Prostate Cancer Cells

In LNCaP prostate cancer cells, 10 µM VMY-1-103 induced significant apoptosis, as measured by increased sub-G1 DNA content, whereas 10 µM purvalanol B failed to alter cell cycle progression or increase the sub-G1 population of apoptotic cells [1]. Specifically, 10 µM VMY-1-103 treatment resulted in a greater than 25% increase in cell death as measured by trypan blue dye exclusion, while purvalanol B at the same concentration had no effect on viability [2].

Prostate Cancer Apoptosis Caspase-3 Activation

Mitotic Spindle Disruption: Unique Mechanism vs. Flavopiridol in Medulloblastoma

In medulloblastoma cells, both VMY-1-103 and flavopiridol inhibited intracellular CDK1 catalytic activity. However, VMY-1-103 was unique in its ability to severely disrupt the mitotic spindle apparatus, significantly delaying metaphase and disrupting mitosis [1]. Flavopiridol did not induce this spindle disruption. This dual mechanism—CDK inhibition plus mitotic spindle disruption—was not observed with any other tested CDK inhibitor [2].

Mitotic Catastrophe Spindle Disruption Medulloblastoma

In Vivo Bioavailability and Tumor Growth Inhibition in Medulloblastoma Model

In an in vivo mouse model of hedgehog-driven medulloblastoma, VMY-1-103 demonstrated wide functional distribution in various tissues, including brain, liver, kidney, and tumor, as quantified by LC-MS/MS [1]. In vivo MRI and single voxel proton MR-Spectroscopy established that VMY-1-103 inhibited disease progression and affected key metabolites [2]. This in vivo validation distinguishes VMY-1-103 from many preclinical CDK inhibitors that lack demonstrated in vivo efficacy in relevant tumor models.

In Vivo Pharmacokinetics Medulloblastoma LC-MS/MS

Primary Research and Industrial Applications for VMY-1-103 Based on Verified Evidence


Medulloblastoma Research: Studies of Mitotic Catastrophe and Dual CDK/Spindle Inhibition

VMY-1-103 is ideally suited for investigations into medulloblastoma biology, particularly those exploring mechanisms of mitotic catastrophe. Its unique ability to both inhibit CDK1 and disrupt mitotic spindles provides a dual mechanism that is not replicated by purvalanol B or flavopiridol [1]. Researchers can use VMY-1-103 to induce G2/M arrest and subsequent apoptosis in medulloblastoma cell lines (DAOY, D556) at concentrations as low as 0.5–1 µM [2].

Prostate Cancer Research: Studies of p53-Mediated Apoptosis and Cell Cycle Arrest

VMY-1-103 is a valuable tool for prostate cancer research, specifically in models requiring robust induction of p53 phosphorylation and caspase-3-dependent apoptosis. Unlike purvalanol B, which is inactive in LNCaP cells, VMY-1-103 at 10 µM induces significant apoptosis via mitochondrial membrane depolarization and PARP cleavage [3]. This makes it a preferred reagent for studying CDK inhibitor-induced cell death pathways in androgen-responsive prostate cancer.

Breast Cancer Research: Fluorescent Uptake Studies and Cell Cycle Inhibition

The dansyl moiety of VMY-1-103 enables direct visualization of cellular uptake by fluorescence microscopy, a feature absent in purvalanol B and most other CDK inhibitors [4]. This property is particularly useful for studying drug distribution and uptake kinetics in breast cancer cell lines, where VMY-1-103 has been shown to inhibit cell cycle progression more effectively than purvalanol B [5].

Preclinical Drug Development: In Vivo Pharmacokinetic and Efficacy Studies in CNS Tumors

VMY-1-103 has demonstrated in vivo efficacy in a mouse model of hedgehog-driven medulloblastoma, with confirmed tissue distribution via LC-MS/MS [6]. This makes it a suitable candidate for preclinical studies requiring a CDK inhibitor with validated in vivo pharmacokinetics and tumor growth inhibition in brain tumor models, a feature not widely reported for many purvalanol-based analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for vmy-1-103

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.